2'-Deoxy-thymidine-beta-L-rhamnose
Description
Historical Perspective and Chemical Significance of Deoxynucleoside Analogues in Nucleic Acid Chemistry
The field of nucleic acid chemistry has a rich history rooted in the synthesis and study of nucleoside analogues. nih.gov These structural mimics of natural nucleosides have been a cornerstone of medicinal chemistry for decades. nih.govwikipedia.org The initial concept, proposed over forty years ago, involved using synthetic oligonucleotides to inhibit viral replication, opening a new frontier in drug discovery. rsc.org This led to extensive research into modifying the three main components of a nucleoside: the heterocyclic base, the sugar moiety, and the phosphate (B84403) backbone. rsc.orgresearchgate.net
Early modifications focused on creating analogues with increased stability against degradation by nucleases, a significant hurdle for in vivo applications. rsc.org This led to the development of backbone modifications like phosphorothioates. researchgate.netnih.gov Simultaneously, modifications to the sugar scaffold were explored, as the sugar's conformation plays a pivotal role in the structure and function of nucleic acids. nih.govresearchgate.netresearchgate.net These early studies on sugar-modified analogues, including alterations at the 2' and 3' positions, not only expanded the understanding of normal nucleoside interactions but also paved the way for potent antiviral and anticancer agents. nih.govnih.gov The overarching chemical significance of these analogues lies in their ability to act as antimetabolites; once phosphorylated, they can be incorporated into growing DNA or RNA strands, leading to chain termination and halting replication, a mechanism exploited in antiviral and chemotherapy treatments. wikipedia.org
Rationale for the Comprehensive Investigation of L-Sugar-Modified Nucleosides and Their Biochemical Implications
While natural nucleic acids are exclusively composed of D-sugars (D-ribose and D-deoxyribose), the investigation of nucleosides containing their enantiomeric L-sugars has emerged as a highly promising area of research. The rationale for this focus stems from the unique biochemical properties these "unnatural" L-nucleosides exhibit. A prime example is β-L-2'-deoxythymidine (L-dT), which has demonstrated potent and selective inhibitory activity against the hepatitis B virus (HBV). researchgate.net
The key biochemical implication is that L-nucleosides are often poor substrates for the human enzymes involved in nucleic acid metabolism and replication. researchgate.net This differential processing between L- and D-nucleosides can lead to a higher therapeutic index, as the L-analogue may be specifically activated or incorporated by viral enzymes (like reverse transcriptase) while having minimal interaction with host cell polymerases. wikipedia.orgresearchgate.net This specificity can reduce off-target effects and toxicity, such as mitochondrial toxicity, which can be a concern with less selective nucleoside analogues. wikipedia.orgresearchgate.net The study of L-sugar-modified nucleosides like 2'-Deoxy-thymidine-beta-L-rhamnose is therefore driven by the potential to discover novel therapeutic agents with unique mechanisms of action and improved safety profiles. researchgate.net
Overview of Research Objectives and Scope: Advancing Understanding of Novel Glycosylated Deoxynucleosides
The primary objective in the study of novel glycosylated deoxynucleosides, including this compound, is to systematically understand how modifying the sugar component impacts biochemical and biophysical properties. Research in this area aims to elucidate the structure-activity relationships (SAR) that govern the biological effects of these compounds. researchgate.net
The scope of this research is multi-faceted and includes:
Synthesis: Developing efficient chemical and enzymatic methods to produce these complex molecules. smolecule.comnih.govresearchgate.net The synthesis of L-nucleosides, for instance, often requires distinct chemical pathways starting from L-sugars. researchgate.net
Structural Analysis: Employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise three-dimensional conformation of these analogues. nih.govresearchgate.net The sugar's pucker and the orientation of the glycosidic bond are critical determinants of how the nucleoside interacts with enzymes and nucleic acid structures. researchgate.netresearchgate.net
Biochemical Evaluation: Investigating the interactions of these analogues with key cellular enzymes, particularly DNA and RNA polymerases. llu.edu This involves assessing their capacity to be phosphorylated and incorporated into DNA or RNA, and their effect on subsequent chain elongation. llu.eduscispace.com
Therapeutic Potential: Exploring applications based on their biological activity. For a compound like dTDP-L-rhamnose, which is involved in bacterial cell wall synthesis, a key research goal is to investigate its potential in the development of new antibacterial agents. smolecule.comnih.gov
Ultimately, the research seeks to build a predictive understanding of how specific sugar modifications can be used to design novel nucleoside analogues with desired therapeutic properties, such as enhanced efficacy, greater stability, and improved selectivity. researchgate.netllu.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQFDVXNQFKBY-CGAXJHMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175752 | |
| Record name | Thymidine diphosphate rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxythymidine diphosphate-L-rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2147-59-3 | |
| Record name | Thymidine 5′-(trihydrogen diphosphate), P′-(6-deoxy-β-L-mannopyranosyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2147-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine diphosphate rhamnose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002147593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-thymidine-beta-L-rhamnose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03723 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thymidine diphosphate rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deoxythymidine diphosphate-L-rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Advanced Chemical Characterization of 2 Deoxy Thymidine Beta L Rhamnose
Strategic Development of Glycosylation Approaches for Stereoselective Beta-L-Rhamnose Attachment to 2'-Deoxy-thymidine
The synthesis of 2'-Deoxy-thymidine-beta-L-rhamnose presents a significant chemical challenge, primarily centered on the stereoselective formation of the glycosidic bond between the L-rhamnose sugar and the 2'-deoxy-thymidine nucleoside. The absence of a directing group at the C2' position of the deoxyribose and the inherent reactivity of the nucleobase complicate the reaction. nih.govacs.org
Analysis of Anomeric Control in N-Glycosylation Reactions
Achieving stereoselective synthesis of β-nucleosides is a persistent challenge in carbohydrate chemistry. rsc.org The formation of the N-glycosidic bond to afford the desired β-anomer requires precise control over the reaction mechanism. In the case of 2'-deoxy sugars, the lack of a C2 hydroxyl group prevents the use of neighboring group participation, a common strategy to ensure β-selectivity in the glycosylation of ribosugars. mdpi.comnih.gov
Glycosylation reactions of 2-deoxy sugars often proceed through an oxocarbenium ion intermediate, which can be attacked by the nucleobase from either the α or β face, typically leading to a mixture of anomers. mdpi.com Strategies to favor the β-anomer include the use of specific glycosyl donors and promoters that influence the transition state. For instance, methods employing highly reactive sugar synthons or those that disable the leaving group from competing with the nucleobase for re-attack at the anomeric position have been developed to enhance glycosylation yields, which can exceed 90% in some cases. rsc.org Another approach involves a double SN2 mechanism, where a nucleophilic catalyst first displaces an anomeric leaving group (like a halide) to form an α-pyridinium intermediate, which is then displaced by the nucleobase to yield the β-nucleoside. nih.gov The choice of solvent can also play a critical role, with non-polar solvents often being used to minimize the solvation of leaving groups like bromide, which can be rate-limiting. nih.gov
Evaluation of Protecting Group Strategies and Deprotection Protocols
The successful synthesis of this compound is highly dependent on a robust protecting group strategy to mask the reactive hydroxyl groups on both the L-rhamnose and 2'-deoxy-thymidine units, preventing undesired side reactions. sci-hub.stnih.gov
For the L-rhamnose donor, protecting groups must be chosen to influence reactivity and stereoselectivity. wiley-vch.de Ester-based protecting groups, such as acetyl or benzoyl groups, are considered "disarming" as their electron-withdrawing nature destabilizes the oxocarbenium ion intermediate, slowing the glycosylation reaction. sci-hub.stwiley-vch.de Conversely, ether-based groups like benzyl (B1604629) ethers are "arming," enhancing the reactivity of the glycosyl donor. sci-hub.st For achieving β-selectivity in rhamnosylation, cyclic protecting groups like a 4,6-O-benzylidene acetal (B89532) on a mannose precursor (the C2 epimer of rhamnose) can be used to direct the formation of β-mannosides, which can then be converted to β-rhamnosides. nih.gov
For the 2'-deoxy-thymidine acceptor, the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups must be protected. Bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are commonly used to selectively protect the 5'-hydroxyl. The 3'-hydroxyl can then be protected with groups like acetyl or benzoyl.
Deprotection protocols must be carefully selected to remove the protecting groups without cleaving the newly formed, and often sensitive, glycosidic linkage. This typically involves a multi-step process.
Table 1: Protecting Group Strategies and Deprotection
| Moiety | Position | Protecting Group | Deprotection Conditions |
|---|---|---|---|
| L-Rhamnose | 2, 3, 4-OH | Benzoyl (Bz) | NaOMe/MeOH (Zemplén deprotection) |
| 2, 3, 4-OH | Benzyl (Bn) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | |
| 3, 4-OH | Isopropylidene | Mild acid (e.g., aqueous acetic acid) | |
| 2'-Deoxy-thymidine | 5'-OH | Dimethoxytrityl (DMT) | Mild acid (e.g., dichloroacetic acid) |
| 5'-OH | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |
Optimization of Reaction Conditions for Enhanced Stereoselectivity and Yield
The optimization of reaction conditions is critical for maximizing the yield and stereoselectivity of the glycosylation. nih.govacs.org Key parameters include the choice of the glycosyl donor, the promoter (typically a Lewis acid), the solvent, and the reaction temperature.
Common glycosyl donors for such syntheses include glycosyl halides, thioglycosides, and trichloroacetimidates. acs.orgrsc.org Trichloroacetimidate donors, activated under mild Lewis acidic conditions, are known to provide good yields of β-nucleosides. rsc.org Thioglycosides, activated by promoters like N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf), are also widely used. sci-hub.stnih.gov
The choice of Lewis acid is crucial. Promoters like indium(III) triflate have been shown to be effective in minimizing side reactions involving the nucleobase. nih.govacs.org Cryogenic temperatures are often employed to enhance selectivity by slowing down competing reaction pathways and stabilizing reactive intermediates. sci-hub.st
Table 2: Influence of Reaction Conditions on Glycosylation Outcome
| Parameter | Variation | Potential Outcome | Rationale |
|---|---|---|---|
| Glycosyl Donor | Trichloroacetimidate vs. Thioglycoside | Affects reactivity and yield | Imidates are highly reactive; thioglycosides offer a balance of stability and reactivity. rsc.org |
| Promoter | TMSOTf vs. BF₃·OEt₂ vs. In(OTf)₃ | Influences stereoselectivity and side reactions | Different Lewis acids have varying strengths and abilities to coordinate with the donor and acceptor. acs.orgsci-hub.st |
| Solvent | Dichloromethane (DCM) vs. Acetonitrile (MeCN) | Alters anomeric ratio | Solvent polarity can stabilize or destabilize charged intermediates, affecting the SN1/SN2 character of the reaction. nih.gov |
| Temperature | Room Temperature vs. -78 °C | Higher β-selectivity at lower temperatures | Reduces the rate of anomerization and competing side reactions. sci-hub.st |
Comparison of Enzymatic and Chemical Synthetic Routes for Nucleoside Glycoconjugates
Both chemical and enzymatic methods can be considered for the synthesis of this compound, each with distinct advantages and disadvantages. smolecule.comnih.gov
Enzymatic Synthesis: Biocatalytic methods, using enzymes such as nucleoside phosphorylases or glycosyltransferases, offer unparalleled regio- and stereoselectivity under mild, aqueous conditions. mdpi.comtandfonline.commdpi.com This approach avoids complex protection/deprotection schemes and can lead to higher yields in one-pot reactions. mdpi.com For the synthesis of dTDP-L-rhamnose, a precursor to rhamnosylated compounds, a well-established four-enzyme pathway exists (RmlA, RmlB, RmlC, RmlD). smolecule.comnih.gov However, enzymatic synthesis can be limited by the availability, stability, and narrow substrate specificity of the required enzymes. rsc.orgtandfonline.com
Table 3: Comparison of Synthetic Routes
| Feature | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Stereoselectivity | Often low to moderate; anomeric mixtures are common. rsc.org | High to absolute; typically produces a single stereoisomer. mdpi.com |
| Regioselectivity | Requires extensive use of protecting groups. nih.gov | Inherently high; enzymes target specific positions. mdpi.com |
| Reaction Conditions | Often harsh (extreme temperatures, anhydrous solvents, strong acids/bases). nih.gov | Mild (physiological pH, aqueous media, room temperature). mdpi.com |
| Scalability | Can be scaled up, but may be costly and labor-intensive. rsc.org | Can be challenging due to enzyme cost and stability, though flow biocatalysis is an emerging solution. tandfonline.com |
| Substrate Scope | Broad; adaptable to a wide range of unnatural substrates. tandfonline.com | Often narrow; limited by the enzyme's natural substrate specificity. nih.gov |
| Environmental Impact | Generates significant chemical waste from solvents and reagents. mdpi.com | Considered a "green" alternative with less environmental impact. mdpi.com |
Advanced Spectroscopic and Structural Elucidation Techniques
Once synthesized, the precise structure of this compound, including the anomeric configuration of the glycosidic bond and the conformational preferences of the sugar rings, must be confirmed using advanced analytical methods.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Linkage Assignment
High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of novel nucleoside glycoconjugates in solution. nih.gov A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments (COSY, HSQC, HMBC, NOESY) is required for unambiguous resonance assignment and structural confirmation. nih.govnih.gov
Linkage and Stereochemistry Assignment:
Anomeric Proton (H-1"): The chemical shift and coupling constant of the anomeric proton of the L-rhamnose moiety (H-1") are diagnostic. In β-rhamnosides, the H-1" typically appears as a broad singlet or a small doublet due to a small coupling constant (J ≈ 1-2 Hz) with H-2". nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for confirming the linkage point. A three-bond correlation (³JCH) between the anomeric carbon of rhamnose (C-1") and the proton on the thymidine (B127349) to which it is attached (e.g., N1-H of the thymine (B56734) base) would definitively establish the N-glycosidic bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities. A key NOE correlation between the rhamnose anomeric proton (H-1") and the protons of the thymidine base (e.g., H-6) provides definitive proof of the β-configuration.
Table 4: Expected NMR Data for Structural Elucidation
| NMR Experiment | Information Gained | Expected Observation for β-L-Rhamnose Linkage |
|---|---|---|
| ¹H NMR | Anomeric configuration, purity | Anomeric proton (H-1") chemical shift and small coupling constant (J<2 Hz). nih.gov |
| ¹³C NMR | Carbon skeleton confirmation | Anomeric carbon (C-1") chemical shift (~100-104 ppm). |
| COSY | ¹H-¹H scalar coupling network | Correlation between H-1" and H-2" of rhamnose; correlations within the deoxyribose spin system. |
| HSQC | Direct ¹H-¹³C correlations | Assignment of protonated carbons in both sugar rings and the thymine base. |
| HMBC | Long-range ¹H-¹³C correlations | Key correlation from rhamnose H-1" to thymidine C2/N1, confirming the glycosidic linkage. |
| NOESY | Through-space ¹H-¹H proximities | Spatial correlation between rhamnose H-1" and thymidine H-6, confirming β-anomeric geometry. researchgate.net |
Mass Spectrometry for Molecular Structure Confirmation and Isotopic Labeling Studies
Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and confirmation of synthetic compounds like this compound, also known as thymidine diphosphate (B83284) L-rhamnose (dTDP-L-rhamnose). This method provides a highly accurate determination of the molecular weight and offers insights into the molecule's structure through fragmentation analysis. The molecular formula for this compound is C₁₆H₂₆N₂O₁₅P₂, with a precise monoisotopic mass of 548.08084212 Da. smolecule.comnih.gov In studies describing the enzymatic synthesis of dTDP-L-rhamnose, mass spectroscopy was the definitive method used to identify and confirm the structure of the final product. nih.gov
The fragmentation patterns observed in mass spectrometry are particularly revealing. For nucleosides and their derivatives, the glycosidic bond connecting the sugar moiety to the nucleobase is relatively weak and prone to cleavage within the mass spectrometer's source. mdpi.com In the case of thymidine, fragmentation typically results in a product ion at a mass-to-charge ratio (m/z) of 127, which corresponds to the protonated thymine base after the loss of the deoxyribose sugar ([M+H-deoxyribose]⁺). mdpi.com By extension, a primary fragmentation pathway for this compound would involve the cleavage of the bonds linking the rhamnose and diphosphate groups.
Advanced MS techniques can predict physicochemical properties, such as the collision cross-section (CCS), which relates to the ion's size and shape in the gas phase. These predictions are invaluable for identifying the compound in complex mixtures.
| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 549.08818 | 209.2 |
| [M+Na]⁺ | 571.07012 | 211.9 |
| [M-H]⁻ | 547.07362 | 205.1 |
| [M+NH₄]⁺ | 566.11472 | 208.9 |
| [M+K]⁺ | 587.04406 | 207.7 |
| [M+H-H₂O]⁺ | 531.07816 | 198.1 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
X-ray Crystallography and Single-Crystal Diffraction for Absolute Stereochemistry and Conformation Determination
X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal data on its absolute stereochemistry and conformational geometry. diamond.ac.uk The technique relies on analyzing the diffraction pattern produced when X-rays are passed through a single, highly ordered crystal of the compound. diamond.ac.uk For large or complex biomolecules that form very small or weakly diffracting crystals, high-intensity X-ray sources from a synchrotron are often necessary to obtain high-resolution data. diamond.ac.uk
While a single-crystal X-ray structure for isolated this compound is not found in the reviewed literature, its structure has been determined in a biologically relevant context. The RCSB Protein Data Bank contains structural data for this molecule when it is bound to proteins, confirming its conformation within an active site. nih.gov
The process of determining a crystal structure involves crystallizing the compound and analyzing its diffraction pattern to derive key parameters. For instance, in the structural analysis of enzymes related to sugar biosynthesis, typical data includes the space group and unit-cell dimensions. A recombinant 2-deoxy-scyllo-inosose (B3429959) synthase was crystallized and found to belong to the monoclinic space group P2(1), with unit-cell parameters a = 80.5 Å, b = 70.4 Å, c = 83.0 Å, and β = 117.8°. nih.gov This level of detail allows for the complete reconstruction of the molecular structure.
| Parameter | Example Value | Information Provided |
|---|---|---|
| Space Group | P2(1) | Describes the crystal's internal symmetry. nih.gov |
| Unit-Cell Dimensions (a, b, c) | 80.5 Å, 70.4 Å, 83.0 Å | Defines the size of the repeating unit in the crystal lattice. nih.gov |
| Unit-Cell Angles (α, β, γ) | 90°, 117.8°, 90° | Defines the angles of the repeating unit. nih.gov |
| Resolution | 2.30 Å | Indicates the level of detail in the final electron density map. nih.gov |
Note: The data presented is from a related biomolecule (2-deoxy-scyllo-inosose synthase) and serves to illustrate the typical parameters obtained from X-ray crystallography. nih.gov
Chromatographic and Electrophoretic Purity Assessment and Isolation Techniques
Following chemical or enzymatic synthesis, purification and purity assessment are critical steps to ensure a homogenous final product, free of starting materials, intermediates, or side products. For this compound, a multi-step purification protocol has been successfully employed. nih.gov
In an enzymatic synthesis starting from dTDP-D-glucose, the isolation of dTDP-L-rhamnose was achieved through a sequence of chromatographic techniques. nih.gov The initial step involved protein precipitation to remove the enzymes used in the reaction, followed by anion-exchange chromatography to separate the negatively charged nucleotide sugars from other components. nih.gov A final desalting step using gel chromatography yielded the purified compound. nih.gov This comprehensive process resulted in a final molar yield of 62%, starting from 250 mg of dTDP-D-glucose. nih.gov
For purity assessment, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool. A specific HPLC method was developed to monitor the enzymatic conversion by effectively separating the final product, dTDP-L-rhamnose, from its key intermediate, dTDP-6-deoxy-D-xylo-4-hexulose. nih.gov This allowed for precise determination of enzyme activity and confirmation of the reaction's completion. nih.gov The purified products, when lyophilized, were reported to be stable for several months. nih.gov
| Technique | Purpose | Key Finding/Outcome |
|---|---|---|
| Protein Precipitation | Isolation | Removal of enzyme catalysts from the reaction mixture. nih.gov |
| Anion-Exchange Chromatography | Isolation | Separation of the target nucleotide sugar based on charge. nih.gov |
| Gel Chromatography | Isolation | Final desalting and purification of the product. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separated dTDP-L-rhamnose from its synthetic intermediate, confirming product purity. nih.gov |
Molecular Structure, Conformation, and Dynamics of 2 Deoxy Thymidine Beta L Rhamnose
Detailed Conformational Analysis of the 2'-Deoxy-thymidine Nucleoside Moiety (Sugar Pucker, Glycosidic Torsion Angle)
The conformational landscape of the 2'-deoxythymidine portion of the molecule is primarily defined by two key features: the pucker of the five-membered deoxyribose sugar ring and the rotation around the N-glycosidic bond linking the sugar to the thymine (B56734) base.
Glycosidic Torsion Angle (χ): The rotation around the N-glycosidic bond (N1-C1') is described by the torsion angle chi (χ). This rotation determines the orientation of the thymine base relative to the deoxyribose sugar. nakb.orgleibniz-fli.de The two major conformations are syn and anti. In the anti conformation, the bulk of the base is positioned away from the sugar, which is the sterically preferred orientation for pyrimidine (B1678525) nucleosides like thymidine (B127349). colostate.eduleibniz-fli.de The syn conformation, where the base is positioned over the sugar ring, is generally less favorable due to steric hindrance between the C2=O oxygen of thymine and the sugar. colostate.edu For thymidine, the anti conformation is the most stable and biologically relevant form. ias.ac.in
| Parameter | Common Conformations | Defining Torsion Angle (χ) | Predominant State in Thymidine |
| Sugar Pucker | C2'-endo (South), C3'-endo (North) | δ (C5'-C4'-C3'-O3') | C2'-endo |
| Glycosidic Bond | anti, syn | χ (O4'-C1'-N1-C2) | anti |
Stereochemical Features and Conformational Landscape of the Beta-L-Rhamnose Sugar Component
L-rhamnose (6-deoxy-L-mannose) is an L-series sugar, a stereoisomer of the more common D-sugars. nih.gov In the context of dTDP-L-rhamnose, it exists in its pyranose (six-membered ring) form. The most stable conformation for pyranose rings is typically a chair conformation. For L-rhamnose, the preferred conformation is the ¹C₄ chair. nih.gov In this conformation, the bulky substituents tend to occupy equatorial positions to minimize steric strain. The stereochemistry of L-rhamnose is defined by the specific arrangement of its hydroxyl groups.
Structural studies of enzymes that bind L-rhamnose confirm the ¹C₄ chair conformation of the pyranose ring. nih.gov The orientation of the hydroxyl groups on the rhamnose moiety is critical for its recognition and subsequent transfer by glycosyltransferase enzymes. nih.gov
| Feature | Description |
| Sugar Type | L-Rhamnose (6-deoxy-L-mannose) |
| Ring Form | Pyranose (six-membered ring) |
| Predominant Conformation | ¹C₄ Chair |
| Key Stereochemical Feature | L-configuration, deoxy at C6 |
Analysis of the Glycosidic Linkage Conformation (φ and ψ Torsion Angles)
The term "glycosidic linkage" in this molecule can refer to two different bonds: the N-glycosidic bond within the thymidine nucleoside (discussed in 3.1) and the linkage involving the rhamnose moiety. As dTDP-L-rhamnose features a diphosphate (B83284) bridge rather than a direct glycosidic bond between the two sugar units, the typical φ and ψ torsion angles used to describe disaccharides are not directly applicable. nih.gov
Instead, the conformation is defined by the torsion angles of the flexible diphosphate linker. These angles (α, β, γ, etc.) describe the rotations around the P-O and C-O bonds of the C5'-O-P-O-P-O-C1'' chain. nakb.org This chain provides significant flexibility, allowing the thymidine and rhamnose moieties to adopt a wide range of relative orientations. The specific conformation is often influenced by the binding pocket of the enzymes that utilize dTDP-L-rhamnose as a substrate, such as rhamnosyltransferases. nih.gov These enzymes catalyze the transfer of the rhamnosyl group to an acceptor molecule, a reaction where the conformation of the diphosphate linkage is critical for proper positioning and reactivity. nih.govnih.gov
Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding Networks and Stacking Interactions
The structure of dTDP-L-rhamnose allows for a variety of non-covalent interactions that are crucial for its stability and biological function.
Intramolecular Interactions: Intramolecular hydrogen bonds can play a role in stabilizing specific conformations. nih.govresearchgate.net Potential hydrogen bonds can form between the hydroxyl groups of the rhamnose sugar and the phosphate (B84403) groups. Similarly, the 3'-OH group of the deoxyribose could potentially interact with the phosphate backbone. ias.ac.in The formation of these bonds can reduce the molecule's flexibility and pre-organize it into a conformation suitable for enzyme binding. nih.gov
Intermolecular Interactions: In biological systems, the most significant intermolecular interactions occur when dTDP-L-rhamnose binds to an enzyme. These interactions include:
Hydrogen Bonding: The numerous hydroxyl groups on the rhamnose moiety, the keto and amine groups on the thymine base, and the negatively charged phosphate groups are all potent hydrogen bond donors and acceptors. nih.gov They form extensive hydrogen bond networks with amino acid residues in the enzyme's active site, ensuring specific and high-affinity binding. wikipedia.org
Ionic Interactions: The diphosphate bridge carries a negative charge at physiological pH and typically forms strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine, or coordinates with metal ions (e.g., Mg²⁺) within the active site. wikipedia.org
Stacking Interactions: The aromatic ring of the thymine base can engage in base-stacking interactions with aromatic amino acid side chains, such as tyrosine or phenylalanine, in the enzyme's binding pocket. This is a common feature in protein-nucleotide recognition.
These combined interactions are essential for the role of dTDP-L-rhamnose as a specific sugar donor in the biosynthesis of complex carbohydrates like bacterial O-antigens. nih.govnih.gov
Biochemical Interactions and Molecular Mechanisms of 2 Deoxy Thymidine Beta L Rhamnose
Investigation of Substrate Recognition and Specificity by Glycosyltransferases and Glycosidases
The biosynthesis of 2'-Deoxy-thymidine-beta-L-rhamnose, more commonly known in the literature as dTDP-L-rhamnose, is a multi-step enzymatic process. This pathway is crucial for the production of L-rhamnose-containing glycoconjugates in many pathogenic bacteria, making the enzymes involved potential therapeutic targets. nih.gov The recognition of the initial substrates and the intermediates by the biosynthetic enzymes, which are a class of glycosyltransferases and modifying enzymes, is highly specific.
The synthesis of dTDP-L-rhamnose begins with deoxythymidine triphosphate (dTTP) and glucose-1-phosphate (Glc-1-P). frontiersin.org The pathway involves four key enzymes: RmlA (glucose-1-phosphate thymidylyltransferase), RmlB (dTDP-D-glucose 4,6-dehydratase), RmlC (dTDP-4-keto-6-deoxy-glucose 3,5-epimerase), and RmlD (dTDP-4-keto-rhamnose reductase). frontiersin.org
Studies on the Rml enzymes from various bacterial sources, such as Saccharothrix syringae, have shed light on their substrate specificity. For instance, the glucose-1-phosphate thymidylyltransferase (Ss-RmlA) from S. syringae exhibits a degree of promiscuity, capable of utilizing other nucleoside triphosphates like dUTP and UTP, and other sugar-1-phosphates such as glucosamine-1-phosphate and N-acetylglucosamine-1-phosphate, albeit with varying efficiencies. nih.gov This suggests that while dTTP is the preferred substrate, the enzyme can accommodate variations in both the nucleobase and the sugar moiety to some extent.
The subsequent enzyme in the pathway, dTDP-D-glucose 4,6-dehydratase (RmlB), catalyzes the conversion of dTDP-D-glucose to dTDP-4-dehydro-6-deoxy-D-glucose. wikipedia.orgproteopedia.org The crystal structure of RmlB from Salmonella enterica reveals a distinct N-terminal NAD-binding domain and a C-terminal substrate-binding domain, which form a cavity for the dTDP-D-glucose substrate. nih.gov This structural arrangement underscores the specific recognition required for catalysis.
Kinetic Characterization (Km, Vmax, kcat) of Enzymatic Transformations
The efficiency of the enzymatic reactions in the biosynthesis of dTDP-L-rhamnose can be quantified by their kinetic parameters. These values provide insights into the affinity of the enzymes for their substrates and their catalytic turnover rates.
Studies on the enzymes from Saccharothrix syringae have provided specific kinetic data. For Ss-RmlA, the Michaelis constant (Km) for dTTP was determined to be 49.56 μM with a catalytic constant (kcat) of 5.39 s⁻¹, while for Glc-1-P, the Km was 117.30 μM with a kcat of 3.46 s⁻¹. frontiersin.org The subsequent enzyme, Ss-RmlB, which acts on the product of the first reaction, had a Km of 98.60 μM for dTDP-glucose and a kcat of 11.2 s⁻¹. frontiersin.org
In Trichomonas vaginalis, the UDP-D-glucose 4,6-dehydratase (TvUGD), an enzyme analogous to RmlB, showed a strong preference for UDP-D-glucose over dTDP-D-glucose, indicating that the nucleotide moiety plays a significant role in substrate recognition and catalytic efficiency. mdpi.com The determination of these kinetic parameters is crucial for understanding the flux through the biosynthetic pathway and for the development of potential inhibitors. mdpi.com
| Enzyme | Organism | Substrate | Km (μM) | kcat (s⁻¹) |
| Ss-RmlA | Saccharothrix syringae | dTTP | 49.56 | 5.39 |
| Glc-1-P | 117.30 | 3.46 | ||
| Ss-RmlB | Saccharothrix syringae | dTDP-glucose | 98.60 | 11.2 |
Molecular Recognition by Nucleic Acid Processing Enzymes (e.g., DNA Polymerases, Ligases)
The structural similarity of this compound to natural deoxynucleoside triphosphates (dNTPs) raises the question of its potential interaction with nucleic acid processing enzymes such as DNA polymerases and ligases. The key distinguishing features are the L-configuration of the rhamnose sugar and the presence of the rhamnose moiety itself, which replaces the triphosphate group of a canonical dNTP.
Mechanistic Studies of Incorporation Potential into DNA/RNA (in vitro)
While there are no direct studies on the incorporation of this compound into DNA or RNA, extensive research on nucleoside analogs, particularly those with L-stereochemistry, provides a strong basis for inferring its potential behavior. DNA polymerases are highly selective for the natural D-sugar configuration of dNTPs. nih.gov
The "Trojan Horse" strategy in antiviral and anticancer therapies utilizes nucleoside analogs with modified sugars. nih.gov These analogs can be recognized by DNA polymerases and incorporated into the growing DNA strand. However, the modification, often the absence of a 3'-hydroxyl group or an altered stereochemistry, leads to chain termination, thereby inhibiting DNA replication. nih.govacs.org
Studies on L-nucleotide analogs have shown that their sugar ring is often rotated by 180° within the active site of a DNA polymerase compared to their D-counterparts. nih.gov This altered binding mode significantly decreases the rate and efficiency of their incorporation. nih.gov Given that this compound possesses an L-rhamnose sugar, it is highly probable that it would be a poor substrate for DNA polymerases. The large rhamnose group, in place of a triphosphate, would also likely present significant steric hindrance within the active site of the enzyme, further preventing its incorporation. DNA replication is a fundamental process for cell division and inheritance. wikipedia.org
Analysis of Enzyme Activity Modulation or Inhibition by the Glycoconjugate
Even if not incorporated, this compound could potentially act as an inhibitor of nucleic acid processing enzymes. Nucleotide and nucleoside analogs are well-known inhibitors of DNA polymerases. scbt.comacs.org Inhibition can occur through competitive binding to the active site, where the analog competes with the natural dNTP substrate. acs.org
The biosynthesis of dTDP-L-rhamnose is a target for the development of new antibiotics. nih.gov Inhibitors of the Rml enzymes have been identified that can block the production of this essential precursor in bacteria, leading to cell death. nih.govresearchgate.net One such compound, Ri03, was found to inhibit the growth of several pathogenic bacteria by targeting the dTDP-L-rhamnose biosynthesis pathway. nih.gov
While the inhibitory potential of this compound on DNA polymerases has not been directly tested, its structural features suggest it could act as a competitive inhibitor. The thymidine (B127349) portion of the molecule could facilitate binding to the active site of a DNA polymerase, while the L-rhamnose moiety would prevent the catalytic reaction, potentially leading to enzyme inhibition.
Studies on Molecular Recognition by Other Biomolecules (e.g., Lectins, Receptor Proteins)
The L-rhamnose component of this compound is a key determinant for its recognition by other biomolecules, particularly a class of carbohydrate-binding proteins known as lectins. Rhamnose-binding lectins (RBLs) are involved in a variety of biological processes, including innate immunity. mdpi.comnih.gov
RBLs can recognize and bind to L-rhamnose residues present on the surface of pathogens, acting as pattern recognition receptors. mdpi.com This binding can trigger immune responses, such as phagocytosis and the production of pro-inflammatory cytokines. nih.gov The specificity of RBLs for L-rhamnose is crucial for their function. For example, a novel RBL from the bivalve Glycymeris yessoensis was shown to be inhibited by saccharides with the same hydroxyl group configuration at the C-2 and C-4 positions as L-rhamnose, such as D-galactose. mdpi.com
Structural studies of RBLs in complex with L-rhamnose have provided detailed insights into the molecular basis of this recognition. In the rhamnose-binding lectin SUL-I from a sea urchin, the L-rhamnose molecule is primarily recognized through hydrogen bonds between its hydroxyl groups and specific amino acid residues (Asp, Asn, and Glu) in the binding site. nih.gov This highlights the importance of the stereochemistry and arrangement of the hydroxyl groups on the rhamnose sugar for high-affinity binding.
While there are no direct studies on the binding of the entire this compound molecule to a lectin, the presence of the L-rhamnose moiety strongly suggests that it would be a recognition motif for RBLs. The thymidine diphosphate (B83284) portion of the molecule could influence the binding affinity and specificity, potentially modulating the interaction with the lectin. The interaction of such a molecule with cell surface receptors, like C-type lectin receptors (CLRs) on immune cells, could have implications for cell signaling and immune modulation. preprints.org
| Biomolecule | Interacting Moiety | Biological Context |
| Rhamnose-binding lectins (RBLs) | L-rhamnose | Innate immunity, pathogen recognition |
| C-type lectin receptors (CLRs) | L-rhamnose (potential) | Immune cell signaling |
Mechanisms of Intracellular Metabolism of Nucleoside Glycoconjugates (e.g., phosphorylation by kinases)
The intracellular metabolism of nucleoside analogs is a critical determinant of their biological activity. For these compounds to exert their effects, they must typically be converted into their triphosphate form, a process mediated by a series of intracellular kinases. This phosphorylation cascade is a key aspect of the cellular salvage pathway for nucleosides. The metabolism of the specific nucleoside glycoconjugate, this compound, is presumed to follow this general pathway, although specific enzymatic studies on this compound are not extensively documented in publicly available research. The metabolic activation is anticipated to be initiated by nucleoside kinases, followed by subsequent phosphorylations by nucleoside monophosphate and diphosphate kinases.
For nucleoside analogs to become biologically active, they generally rely on intracellular phosphorylation to their corresponding triphosphate forms through the host's nucleoside salvage pathway. nih.gov This process involves a cascade of three main types of kinases:
Deoxynucleoside kinases (dNKs) , such as thymidine kinase (TK) and deoxycytidine kinase (dCK), which catalyze the initial phosphorylation to the monophosphate form.
Deoxynucleoside monophosphate kinases (dNMPKs) , like thymidylate kinase (TMPK), which convert the monophosphate to the diphosphate.
Nucleoside diphosphate kinases (NDPKs) , which carry out the final phosphorylation to the active triphosphate form.
The L-configuration of the sugar moiety in nucleoside analogs can significantly influence their interaction with these kinases. While many therapeutic nucleoside analogs are D-isomers, studies on L-nucleoside analogs have shown that they can also be substrates for cellular kinases, although often with different efficiencies compared to their D-counterparts. nih.gov
The initial and rate-limiting step in the activation of thymidine analogs is their phosphorylation to the monophosphate form, a reaction catalyzed by thymidine kinases. Human cells have two main thymidine kinases: the cytosolic, cell-cycle-dependent thymidine kinase 1 (TK1) and the mitochondrial, constitutively expressed thymidine kinase 2 (TK2). nih.gov TK1 has a narrow substrate specificity, primarily phosphorylating deoxythymidine and deoxyuridine. nih.gov The substrate specificity of TK2 is broader. The presence of the bulky β-L-rhamnose sugar at the 5'-position of the deoxyribose ring in this compound likely presents a significant challenge for its recognition and phosphorylation by these kinases.
Following the initial phosphorylation, the resulting monophosphate would need to be a substrate for a nucleoside monophosphate kinase, such as thymidylate kinase (TMPK), to be converted to the diphosphate. Research on the L-nucleoside analog 1-(2'-Deoxy-2'-fluoro-β-L-arabinofuranosyl)-5-methyluracil (L-FMAU or Clevudine) has demonstrated that its monophosphate (L-FMAUMP) is a substrate for human TMPK, but with a significantly lower efficiency than its D-anomer. nih.gov This suggests that while L-nucleoside monophosphates can be phosphorylated, the stereochemistry of the sugar moiety can drastically affect the kinetics of the reaction.
The final phosphorylation step from the diphosphate to the triphosphate is generally carried out by nucleoside diphosphate kinases (NDPKs), which have a broad substrate specificity and are less likely to be a bottleneck in the activation pathway.
Research Findings on a Related L-Nucleoside Analog
| Substrate | Km (μM) | Vmax (nmol/min/mg) | Kcat (s-1) | Kcat/Km (s-1μM-1) |
| TMP | 1.8 ± 0.2 | 1003.0 ± 29.8 | 3.7 | 2.06 |
| d-FMAUMP | 2.7 ± 0.2 | 1149.0 ± 25.0 | 4.2 | 1.56 |
| l-FMAUMP | 26.6 ± 2.4 | 100.0 ± 5.0 | 0.37 | 0.01 |
Table 1: Kinetic parameters for the phosphorylation of thymidine monophosphate (TMP), d-FMAUMP, and l-FMAUMP by human TMPK. The data highlights the significantly lower efficiency (Kcat/Km) of phosphorylation for the L-nucleoside monophosphate compared to its D-counterpart and the natural substrate. nih.gov
Theoretical and Computational Studies on 2 Deoxy Thymidine Beta L Rhamnose
Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule determined by its electronic structure. scirp.org For thymidine (B127349) and its analogs, these methods can elucidate the distribution of electrons and predict regions of reactivity.
Detailed analyses yield crucial descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. scirp.org A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. scirp.org In these maps, negative potential regions (typically colored red) indicate favorable sites for electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. scirp.org
Global reactivity descriptors derived from these calculations, including chemical hardness, softness, chemical potential, and electrophilicity, provide a quantitative measure of the molecule's reactivity. scirp.org While specific DFT studies exclusively on 2'-Deoxy-thymidine-beta-L-rhamnose are not widely published, the principles are directly applicable. Data from computational chemistry databases provide predicted properties for this compound.
Table 1: Computed Properties and Descriptors for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H26N2O15P2 | nih.gov |
| Molecular Weight | 548.33 g/mol | nih.gov |
| Monoisotopic Mass | 548.08084212 Da | nih.gov |
| XLogP3 | -4.8 | nih.gov |
| Polar Surface Area | 251 Ų | nih.gov |
| Predicted Collision Cross Section ([M-H]⁻) | 205.1 Ų | uni.lu |
This table is interactive. Click on the headers to sort.
Molecular Dynamics Simulations for Conformational Sampling and Stability in Various Environments
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method is exceptionally useful for sampling the vast conformational space of a flexible molecule like this compound and assessing its stability in different environments, such as in aqueous solution or within a protein's binding site. researchgate.net
MD simulations can reveal:
Conformational Preferences: The molecule is not static; the rhamnose sugar, the deoxyribose, and the thymine (B56734) base all have rotational freedom. Simulations can identify the most populated and lowest energy conformations (conformers). For the related 2'-beta-deoxy-thymidine, studies have shown that the orientation of the base (syn/anti) and the puckering of the sugar ring are temperature-dependent. nih.gov
Stability in Solution: By simulating the molecule surrounded by water molecules, researchers can study its solvation and stability. Studies on similar molecules, like 2'-deoxyxanthosine, have determined its half-life under various pH conditions, highlighting the relative stability of such lesions in a biological context. nih.gov MD simulations can provide a dynamic picture of the interactions with the solvent that contribute to this stability.
Dynamics within Binding Sites: When bound to an enzyme, the conformational dynamics of both the ligand and the protein can change. MD simulations can show how the ligand settles into a binding pocket and how its flexibility is constrained. biorxiv.org These simulations can also reveal how the protein itself might change shape, for instance, by the movement of flexible loops to enclose the ligand, which is crucial for catalytic activity. biorxiv.org
Ligand-Protein Docking Studies with Relevant Enzyme Targets to Predict Binding Modes and Affinities
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target protein. This method is crucial for understanding the functional role of this compound, which is known to be an intermediate in the biosynthesis of dTDP-L-rhamnose, a key component of the lipopolysaccharide (LPS) in many bacteria. smolecule.comdrugbank.com
The primary enzyme target for this molecule is dTDP-4-dehydrorhamnose reductase (RmlD) . smolecule.comdrugbank.com This enzyme catalyzes the final reduction step to produce dTDP-L-rhamnose. drugbank.com Docking studies can predict:
Binding Mode: The specific orientation of this compound within the active site of RmlD. This includes identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.
Binding Affinity: Docking programs use scoring functions to estimate the binding energy, which correlates with the strength of the interaction. A lower binding energy suggests a more favorable interaction.
Structural Basis of Inhibition or Substrate Recognition: By analyzing the predicted binding pose, researchers can understand how the enzyme recognizes its substrate and can form hypotheses about how analogs might act as inhibitors. Structural data from the Protein Data Bank (PDB) confirms that this molecule binds to various proteins, providing a basis for such computational docking experiments. nih.gov
In Silico Prediction of Structure-Activity Relationships and Interaction Sites
In silico methods are widely used to predict the biological activity of a compound based on its chemical structure, a field known as Structure-Activity Relationship (SAR) analysis. mdpi.com For this compound, these studies can predict its potential biological roles and guide the design of new derivatives with enhanced or modified activities.
Key aspects of in silico SAR prediction include:
Identifying Pharmacophoric Features: This involves identifying the essential structural features responsible for biological activity. For example, in flavonoids, the presence of specific hydroxyl groups and double bonds is known to be critical for their antimicrobial effects. mdpi.com For this compound, SAR studies could explore how modifications to the hydroxyl groups on the rhamnose moiety or changes to the thymine base affect its interaction with enzymes like RmlD.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates variations in biological activity with changes in physicochemical descriptors of a series of compounds. nih.gov By creating a predictive model, researchers can estimate the activity of novel, unsynthesized derivatives.
Prediction of Biological Activity Spectra: Online tools can predict a wide range of potential biological activities for a given structure. For thymidine derivatives, activities such as antiviral, antimicrobial, and anticarcinogenic effects have been predicted using such servers. scirp.org These predictions can open new avenues for experimental investigation into the therapeutic potential of this compound and its analogs.
Advanced Research Applications and Methodological Contributions of 2 Deoxy Thymidine Beta L Rhamnose
Development as a Mechanistic Probe for Glycosylation Pathways and Nucleoside Metabolism
2'-Deoxy-thymidine-beta-L-rhamnose is central to elucidating the mechanisms of bacterial glycosylation and nucleoside metabolism. Its biosynthesis from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) involves a well-characterized four-enzyme pathway, and the compound itself is a key substrate for rhamnosyltransferases. nih.gov
Probing the Rml Pathway: The synthesis of dTDP-L-rhamnose occurs via the Rml pathway, involving the enzymes RmlA, RmlB, RmlC, and RmlD. nih.gov Researchers use dTDP-L-rhamnose and its biosynthetic intermediates to probe the kinetics, substrate specificity, and reaction mechanisms of these enzymes. mdpi.comnih.gov For instance, studying the conversion of the intermediate dTDP-6-deoxy-D-xylo-4-hexulose to dTDP-L-rhamnose by RmlC and RmlD provides direct insight into the epimerization and reduction steps critical for forming the final L-rhamnose moiety. nih.govnih.gov
Investigating Nucleoside Metabolism: The formation of dTDP-L-rhamnose links carbohydrate metabolism with nucleotide metabolism through the utilization of dTTP. nih.gov By tracking the flux of labeled thymidine (B127349) or glucose into dTDP-L-rhamnose, scientists can study the integration of these metabolic pathways. This is particularly relevant in understanding how bacteria allocate resources for cell wall synthesis versus DNA replication, as both processes draw from the same pool of thymidine nucleotides. nih.gov The enzymes involved in its synthesis are potential targets for therapeutic agents, as their inhibition would disrupt the production of the bacterial cell wall. basys2.ca
The enzymes of the dTDP-L-rhamnose biosynthetic pathway offer a clear model for mechanistic studies.
| Enzyme | Full Name | Function | Substrate | Product |
| RmlA | Glucose-1-phosphate thymidylyltransferase | Transfers a dTTP molecule to glucose-1-phosphate. | Glucose-1-phosphate, dTTP | dTDP-D-glucose |
| RmlB | dTDP-D-glucose 4,6-dehydratase | Dehydrates dTDP-D-glucose. | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |
| RmlC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Epimerizes the sugar at positions 3 and 5. | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-L-mannose |
| RmlD | dTDP-4-keto-L-rhamnose reductase | Reduces the keto group to a hydroxyl group. | dTDP-4-keto-6-deoxy-L-mannose | dTDP-L-rhamnose |
Utility in the Synthesis of Complex Glycoconjugate Libraries for Biochemical Screening
Glycoconjugates, such as the lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria, play crucial roles in virulence and interactions with the host immune system. basys2.cadrugbank.com L-rhamnose is a frequent component of these structures. nih.govrsc.org this compound is the essential donor substrate for rhamnosyltransferases, the enzymes that attach L-rhamnose to growing polysaccharide chains. mdpi.com
The availability of dTDP-L-rhamnose, either through enzymatic synthesis or complex chemical synthesis, is a prerequisite for the in vitro construction of rhamnose-containing glycoconjugates. nih.govrsc.org This allows researchers to generate libraries of diverse oligosaccharides and polysaccharides that mimic bacterial antigens. These libraries are invaluable tools for:
Biochemical Screening: Screening for novel antibiotics that target rhamnosyltransferases or other enzymes in cell wall assembly.
Immunological Studies: Investigating the binding of antibodies and immune receptors to specific bacterial surface glycans.
Vaccine Development: Identifying specific antigenic structures that can be used to develop carbohydrate-based vaccines. nih.gov
Application in High-Throughput Screening Assays as a Reporter or Substrate Molecule
In the quest for new antibacterial agents, high-throughput screening (HTS) assays are essential for testing large numbers of chemical compounds for inhibitory activity against specific enzyme targets. nih.gov this compound is a critical reagent in HTS assays designed to find inhibitors of rhamnosyltransferases.
In a typical HTS setup, dTDP-L-rhamnose is used as the primary substrate. smolecule.com The assay measures the activity of a rhamnosyltransferase, which transfers the rhamnose moiety to an acceptor molecule. The reaction can be monitored in several ways:
Direct Detection: Using a labeled version of dTDP-L-rhamnose (e.g., fluorescent or radioactive) and detecting the labeled product.
Coupled Enzyme Assays: Detecting the release of the dTDP leaving group by using a series of coupled enzymes that ultimately produce a colorimetric or fluorescent signal.
Chromatographic or Mass Spectrometry-Based Readouts: An HPLC-based method can be used to separate the substrate (dTDP-L-rhamnose) from the product, allowing for the quantification of enzyme activity. nih.gov
By serving as the essential substrate, dTDP-L-rhamnose enables the screening of compound libraries to identify molecules that block the glycosylation step, thereby inhibiting a crucial pathway for bacterial survival and virulence. smolecule.com
Contribution to the Understanding of Sugar-Modified Nucleoside Recognition in Biological Systems
The highly specific interactions between the enzymes of the Rml pathway and their respective substrates, including this compound, provide a model system for understanding how proteins recognize and process sugar-modified nucleosides. mdpi.com X-ray crystallography studies of these enzymes in complex with their substrates or products have revealed the precise molecular details of this recognition.
These studies show that the enzyme's active site forms a network of specific contacts with different parts of the dTDP-L-rhamnose molecule:
The thymine (B56734) base is typically recognized through specific hydrogen bonds.
The deoxyribose and diphosphate (B83284) bridge are positioned through interactions with charged and polar amino acid residues.
The L-rhamnose sugar moiety is accommodated in a pocket that recognizes its specific stereochemistry, distinguishing it from other sugars.
This detailed structural information clarifies how an enzyme can specifically bind a complex substrate like a sugar-modified nucleotide, providing fundamental knowledge about molecular recognition in biological systems. nih.govmdpi.com
Design Principle Insights for Analogues in Chemical Biology Tools
A thorough understanding of how enzymes in the L-rhamnose pathway recognize and process this compound provides a rational basis for designing novel chemical biology tools. By modifying specific parts of the molecule, scientists can create analogues with desired properties, such as enzyme inhibitors or molecular probes.
Enzyme Inhibitors: Analogues can be designed to bind tightly to an enzyme's active site but not be processed, acting as competitive inhibitors. For example, modifying the rhamnose sugar or replacing the diphosphate bridge with a non-hydrolyzable linkage can create potent inhibitors of rhamnosyltransferases. These inhibitors are valuable tools for studying the biological role of these enzymes and serve as leads for drug development. nih.gov
Molecular Probes: Attaching reporter tags, such as fluorescent dyes or biotin, to the dTDP-L-rhamnose molecule can create probes to visualize or capture interacting proteins. For instance, a fluorescently labeled analogue could be used to study the localization of rhamnosyltransferases within the cell.
Mechanistic Tools: The synthesis of analogues with subtle stereochemical changes, such as fluorine substitutions on the sugar ring, can help probe the details of the enzymatic reaction mechanism. nih.gov These studies provide deep insights that guide further design of more sophisticated molecular tools.
Future Directions and Emerging Research Avenues for L Rhamnose Modified Nucleosides
Exploration of Diverse L-Sugar Linkages and Their Impact on Stereochemical and Biochemical Properties
The biological function of a glycosylated nucleoside is intricately linked to its three-dimensional structure, which is determined by the nature of the glycosidic bond connecting the sugar to the nucleobase and the sugar's own stereochemistry. A typical hexose (B10828440) sugar possesses multiple hydroxyl groups that can participate in forming glycosidic linkages, and these bonds can have different anomeric configurations (α or β), leading to vast structural diversity. researchgate.net
Future research will focus on synthesizing a variety of L-sugar nucleosides with different linkages (e.g., α-L-rhamnose vs. β-L-rhamnose) and attaching the sugar at different positions on the nucleobase or the deoxyribose sugar. By systematically altering these connections, researchers can map how specific stereochemical arrangements influence biological activity. For instance, studies on other L-nucleoside analogs have shown that the stereochemistry can lead to preferential recognition by viral enzymes over human polymerases, highlighting the therapeutic potential of exploiting these structural differences. nih.gov Understanding how these linkages affect molecular flexibility, hydrogen bonding capabilities, and stacking interactions is crucial for designing next-generation nucleoside analogues with enhanced efficacy and selectivity. mdpi.com
Integration into Advanced Glycomics and Metabolomics Research Platforms
Glycomics and metabolomics are powerful disciplines for the large-scale study of glycans and small molecules in biological systems. Integrating L-rhamnose-modified nucleosides into these platforms is essential for understanding their metabolism, distribution, and mechanism of action. Advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), are indispensable for this purpose. nih.govnih.gov Nucleotides and their sugar conjugates are highly hydrophilic, which can make them difficult to analyze; however, methods like hydrophilic interaction chromatography (HILIC) and ion-pair chromatography have been developed to achieve effective separation and quantification from complex biological samples like cells, tissues, and bacteria. nih.gov
In the context of L-rhamnose nucleosides, metabolomics can be used to trace the fate of these compounds within an organism or cell culture, identifying metabolic byproducts and determining their stability. Furthermore, because L-rhamnose is a bacterial product, its detection in human samples via metabolomics could serve as a biomarker for certain infections. nih.gov The application of integrated metabolomic and transcriptomic analyses, which has proven successful in identifying cancer biomarkers by correlating levels of modified ribonucleosides with the expression of the enzymes that produce them, offers a compelling template for future studies. nih.govnih.gov By applying this dual approach, researchers could identify the enzymes that process L-rhamnose nucleosides and uncover their metabolic impact. A critical challenge in this area is the need for a comprehensive library of standards to ensure accurate identification and quantification of the various glycosidic linkages. nih.gov
Development of Novel Synthetic Strategies for Accessing Stereoisomers and Multifunctional Analogues
To fully explore the therapeutic potential of L-rhamnose nucleosides, chemists must develop robust and flexible synthetic strategies to create a wide array of molecular analogues. The goal is to produce not only the primary compound of interest but also its stereoisomers (e.g., the α-anomer) and derivatives with additional functional groups. This allows for a systematic investigation of structure-activity relationships (SAR).
Current synthetic approaches often rely on the use of chemically protected L-rhamnose derivatives, which act as "β-L-rhamnosyl donors," allowing for their attachment to a nucleobase. nih.gov Research has demonstrated practical methods for creating these building blocks and using them to synthesize nucleoside analogues. nih.govresearchgate.net Future work will likely focus on improving the efficiency and stereoselectivity of these reactions.
Beyond chemical synthesis, enzymatic and biotransformation methods hold significant promise. smolecule.com The enzymes of the dTDP-L-rhamnose biosynthetic pathway, for example, could potentially be harnessed to produce specific L-rhamnose nucleosides with high precision. nih.gov The development of synthetic routes to novel structures, such as spironucleosides where the sugar ring and a heterocyclic base share the anomeric carbon, represents another exciting frontier. nih.gov These innovative strategies will provide the diverse chemical matter needed to probe biological systems and optimize lead compounds for therapeutic development.
Unexplored Molecular Targets and Interaction Landscapes for Glycosylated Deoxynucleosides
A primary motivation for studying L-rhamnose-modified nucleosides is their potential to interact selectively with molecular targets that are unique to pathogens or diseased cells. nih.gov Because L-rhamnose-containing molecules are present in bacteria but not mammals, the enzymes involved in their synthesis and incorporation are attractive targets for new antibacterial agents. nih.govnih.gov
The known interaction landscape for 2'-Deoxy-thymidine-beta-L-rhamnose and related compounds is centered on the biosynthesis of dTDP-L-rhamnose, a crucial precursor for bacterial lipopolysaccharides. nih.govsmolecule.com Enzymes in this pathway, such as dTDP-4-dehydrorhamnose reductase and glucose-1-phosphate thymidylyltransferase (RmlA), are validated targets. nih.govsmolecule.com However, the full spectrum of potential interactions remains largely unexplored.
Future research will aim to broaden this landscape by screening L-rhamnose nucleoside libraries against a wider range of protein classes, including kinases, glycosyltransferases, and polymerases. The study of other β-L-nucleoside analogues has already shown that they can be potent and selective inhibitors of viral reverse transcriptases. nih.gov There is a vast "unexplored druggable genome," and systematic approaches are needed to identify new therapeutic opportunities. nih.gov High-throughput screening campaigns and computational modeling can be used to predict and validate new molecular targets for these glycosylated deoxynucleosides, potentially uncovering novel therapeutic applications for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the key structural features of 2'-Deoxy-thymidine-beta-L-rhamnose, and how are they experimentally confirmed?
- Answer : The compound consists of a pyrimidine 2'-deoxyribonucleoside diphosphate linked to L-rhamnose. Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy for sugar linkage analysis and mass spectrometry (MS) for molecular weight validation. Comparative studies with reference spectra in databases like PubChem (using synonyms such as "DTDP-L-Rhamnose") are critical .
Q. What enzymatic pathways synthesize dTDP-L-rhamnose, and what are the primary substrates?
- Answer : The biosynthesis involves a two-step enzymatic cascade:
dTDP-D-glucose 4,6-dehydratase converts dTDP-D-glucose to dTDP-6-deoxy-D-xylo-4-hexulose.
dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase and NADPH-dependent reductase catalyze the formation of dTDP-L-rhamnose. Substrates include dTDP-D-glucose and NADPH, with reaction progress monitored via HPLC .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats, and ensure proper ventilation. Avoid inhalation or skin contact. For spills, neutralize with inert absorbents and dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can enzymatic synthesis of dTDP-L-rhamnose be optimized for higher yields?
- Answer : Optimize enzyme-to-substrate ratios (e.g., 1:10 for dehydratase) and maintain NADPH concentrations at ≥2 mM. Post-synthesis, employ anion-exchange chromatography followed by desalting via gel filtration (e.g., Sephadex G-25). Lyophilization under nitrogen enhances long-term stability .
Q. How should researchers resolve discrepancies in UV absorption coefficients during purity assessment?
- Answer : Calibrate spectrophotometers using dTMP (ε~267 nm = 9.7 × 10³ M⁻¹cm⁻¹) as a reference. For dTDP-L-rhamnose, account for keto group interference at 320 nm by comparing with synthetic standards. Replicate measurements and statistical validation (e.g., t-tests) mitigate variability .
Q. What experimental designs are suitable for studying the role of dTDP-L-rhamnose in bacterial virulence?
- Answer : Use gene knockout models (e.g., rfb cluster mutants in Salmonella) to disrupt biosynthesis. Assess virulence via in vitro adhesion assays (e.g., epithelial cell lines) or in vivo murine infection models. Complement with HPLC quantification of rhamnose in bacterial lipopolysaccharide (LPS) .
Q. How can conflicting data on enzymatic reaction kinetics be analyzed across studies?
- Answer : Apply Michaelis-Menten kinetics to compare Kₘ and Vₘₐₓ values under standardized conditions (pH 7.5, 37°C). Use tools like GraphPad Prism for nonlinear regression analysis. Discrepancies may arise from enzyme source variations (e.g., E. coli vs. Salmonella extracts) .
Q. What methodologies enable isolation of dTDP-L-rhamnose from complex reaction mixtures?
- Answer : Precipitate proteins with cold ethanol (20% v/v) and centrifuge at 10,000 × g for 15 min. Purify the supernatant via reversed-phase HPLC (C18 column, 0.1 M ammonium acetate buffer, pH 6.0). Validate purity using LC-MS and enzymatic activity assays .
Methodological Resources
- Structural Databases : PubChem Compound (CID: ECMDB06354) for spectral comparisons .
- Synthesis Protocols : Refer to enzymatic cascades from E. coli K12 strains expressing rfb cluster genes .
- Analytical Tools : HPLC with UV detection (267 nm) for quantification; NMR (¹H, ¹³C) for stereochemical confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
